molecular formula C12H19NO2 B8677947 2-{4-[(Butan-2-yl)oxy]phenoxy}ethan-1-amine CAS No. 112538-58-6

2-{4-[(Butan-2-yl)oxy]phenoxy}ethan-1-amine

Cat. No.: B8677947
CAS No.: 112538-58-6
M. Wt: 209.28 g/mol
InChI Key: IBNJAGDPXOLFIU-UHFFFAOYSA-N
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Description

2-{4-[(Butan-2-yl)oxy]phenoxy}ethan-1-amine is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

112538-58-6

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(4-butan-2-yloxyphenoxy)ethanamine

InChI

InChI=1S/C12H19NO2/c1-3-10(2)15-12-6-4-11(5-7-12)14-9-8-13/h4-7,10H,3,8-9,13H2,1-2H3

InChI Key

IBNJAGDPXOLFIU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)OCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the above phenoxyacetonitrile (7.21 g, 35.2 mmol) in 60 ml of THF at 8° is added 1M diborane (61.50 g, 61.5 mmol) over 45 min. The reaction is warmed to RT and stirred for 6 hours. The reaction is stirred for 16 hours. The THF-H2O is removed in vacuo and water and ether are added to the white solid, followed by 10% aqueous sodium hydroxide to basify. The product is extracted with ether (3×) and the combined organic phases are washed with water and with brine, dried, filtered and solvent removed to give 2-[4-(1-methylpropoxy)phenoxy]ethylamine.
Name
phenoxyacetonitrile
Quantity
7.21 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 4-(1-methylpropoxy)phenol (44.3 mmol) in 25 ml of DMF is added, under N2, potassium carbonate (51.0 mmol) followed by dropwise addition of N-(bromoethyl)phthalimide (51.0 mmol) in 30 ml of DMF. The mixture is stirred at RT overnight. Water is then added and the aqueous phase is extracted with ether. The combined organic layers are washed with 5% sodium hydroxide, with water and with brine, dried and the solent removed to give N-{2-[4-(1-methylpropoxy)phenoxy]ethyl}phthalimide. Following the procedures of Example 7, the above phthalimide (5.7 mmol) is reacted with hydrazine hydrate (5.7 mmol) to give 2-[4-(1-methylpropoxy)phenoxy]ethylamine.
Name
phthalimide
Quantity
5.7 mmol
Type
reactant
Reaction Step One
Quantity
5.7 mmol
Type
reactant
Reaction Step One

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